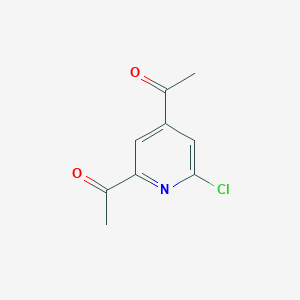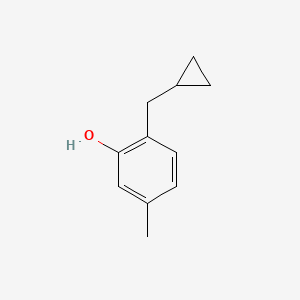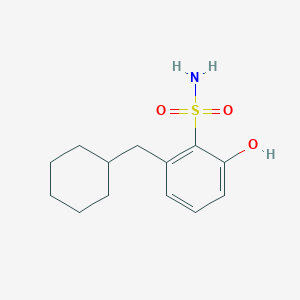
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The methoxy group and the pyridine ring can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfonates, and coupled products with extended carbon chains or aromatic systems .
Scientific Research Applications
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonyl chloride group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the methoxy and sulfonyl chloride groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methoxy group.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Features a carboxaldehyde group instead of a sulfonyl chloride group.
Uniqueness
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, trifluoromethyl group, and sulfonyl chloride group allows for a wide range of chemical transformations and applications that are not possible with simpler pyridine derivatives .
Properties
Molecular Formula |
C7H5ClF3NO3S |
|---|---|
Molecular Weight |
275.63 g/mol |
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-5-2-4(7(9,10)11)3-6(12-5)16(8,13)14/h2-3H,1H3 |
InChI Key |
UKJNBNLTXVITDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















